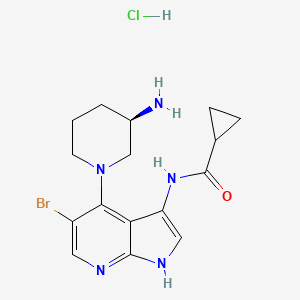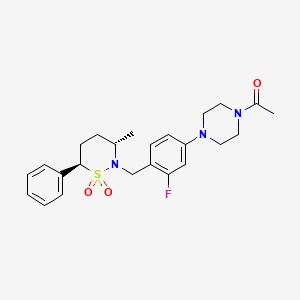
1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone
Vue d'ensemble
Description
GNE-3500 est un agoniste inverse puissant, sélectif et biodisponible par voie orale du récepteur orphelin apparenté au récepteur de l'acide rétinoïque C (également connu sous le nom de récepteur orphelin apparenté au récepteur de l'acide rétinoïque gamma ou récepteur nucléaire sous-famille 1 groupe F membre 3). Ce récepteur nucléaire joue un rôle important dans la production de l'interleukine 17, une cytokine impliquée dans les réponses inflammatoires. GNE-3500 a été étudié pour son potentiel dans le traitement des maladies inflammatoires telles que le psoriasis et la polyarthrite rhumatoïde .
Applications De Recherche Scientifique
Chemistry: It is used as a tool compound to study the retinoic acid receptor-related orphan receptor C pathway.
Biology: The compound is used to investigate the role of interleukin 17 in inflammatory responses.
Medicine: GNE-3500 is being explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis and rheumatoid arthritis.
Industry: The compound is used in the development of new anti-inflammatory drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
Target of Action
The primary target of GNE-3500 is the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, RORγ or NR1F3) . This receptor plays a significant role in the production of interleukin (IL)-17 , a cytokine that is involved in inflammatory responses and autoimmune diseases.
Mode of Action
GNE-3500 acts as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C . It binds to this receptor and inhibits its activity, thereby reducing the production of IL-17 . The compound exhibits a potent and highly selective profile for RORc, with 75-fold selectivity over other ROR family members and more than 200-fold selectivity over 25 additional nuclear receptors .
Biochemical Pathways
The action of GNE-3500 affects the biochemical pathway involving the production of IL-17 . By inhibiting the activity of RORc, GNE-3500 reduces the production of this cytokine, which can help to alleviate inflammatory responses and symptoms of autoimmune diseases .
Pharmacokinetics
GNE-3500 exhibits good pharmacokinetic characteristics . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream . The compound also demonstrates good metabolic stability in both humans and rats , which is important for ensuring its efficacy and duration of action.
Result of Action
The molecular and cellular effects of GNE-3500’s action primarily involve the reduction of IL-17 production . This can lead to a decrease in inflammatory responses and potentially alleviate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Analyse Biochimique
Biochemical Properties
GNE-3500 interacts with the nuclear receptor RORc, playing a significant role in the production of IL-17 . It has shown 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Cellular Effects
GNE-3500 influences cell function by acting as an inverse agonist of RORc, thereby affecting the production of IL-17 . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of GNE-3500 involves its binding to the RORc receptor, acting as an inverse agonist. This interaction inhibits the production of IL-17, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has shown favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model .
Dosage Effects in Animal Models
Its potent and selective profile suggests that it may have a dose-dependent effect on IL-17 production .
Metabolic Pathways
GNE-3500 is involved in the metabolic pathway related to the production of IL-17, interacting with the RORc receptor . The exact metabolic flux or metabolite levels influenced by GNE-3500 are yet to be fully determined.
Transport and Distribution
Given its molecular mechanism of action, it is likely to be transported to the nucleus where the RORc receptor is located .
Subcellular Localization
GNE-3500 is likely to be localized in the nucleus of the cell due to its interaction with the nuclear receptor RORc . The effects of this localization on its activity or function are yet to be fully determined.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du GNE-3500 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :
Formation de la structure de base : La synthèse commence par la préparation d'un dérivé de pipérazine.
Introduction du groupe fluoro : Une réaction de fluoration est effectuée pour introduire le groupe fluoro à la position souhaitée.
Formation du cycle thiazinan : Le cycle thiazinan est formé par une réaction de cyclisation.
Fonctionnalisation finale :
Méthodes de production industrielle
La production industrielle du GNE-3500 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GNE-3500 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur la structure de base.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et des analogues substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé outil pour étudier la voie du récepteur orphelin apparenté au récepteur de l'acide rétinoïque C.
Biologie : Le composé est utilisé pour étudier le rôle de l'interleukine 17 dans les réponses inflammatoires.
Médecine : GNE-3500 est étudié comme un agent thérapeutique potentiel pour le traitement des maladies inflammatoires telles que le psoriasis et la polyarthrite rhumatoïde.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme étalon de référence dans la recherche pharmaceutique
Mécanisme d'action
GNE-3500 exerce ses effets en se liant au récepteur orphelin apparenté au récepteur de l'acide rétinoïque C et en agissant comme un agoniste inverse. Cette liaison inhibe l'activité du récepteur, conduisant à une diminution de la production d'interleukine 17. L'inhibition de la production d'interleukine 17 entraîne une réduction de l'inflammation et un soulagement des symptômes associés aux maladies inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
GNE-618 : Un autre agoniste inverse du récepteur orphelin apparenté au récepteur de l'acide rétinoïque C, utilisé dans des applications de recherche similaires.
SR2211 : Un agoniste inverse sélectif du récepteur orphelin apparenté au récepteur de l'acide rétinoïque gamma présentant des propriétés anti-inflammatoires similaires.
ML209 : Un agoniste inverse du récepteur orphelin apparenté au récepteur de l'acide rétinoïque gamma présentant une sélectivité et une puissance comparables
Unicité du GNE-3500
GNE-3500 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur orphelin apparenté au récepteur de l'acide rétinoïque C. Il présente une sélectivité 75 fois supérieure par rapport aux autres membres de la famille des récepteurs orphelins apparentés au récepteur de l'acide rétinoïque et une sélectivité supérieure à 200 fois par rapport à 25 autres récepteurs nucléaires. Cette haute sélectivité fait de GNE-3500 un outil précieux pour étudier la voie du récepteur orphelin apparenté au récepteur de l'acide rétinoïque C et développer des thérapies ciblées pour les maladies inflammatoires .
Propriétés
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?
A1: GNE-3500 acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, GNE-3500 effectively reduces IL-17 production, thus dampening the inflammatory cascade.
Q2: What preclinical data supports the further investigation of GNE-3500 as a potential therapeutic?
A3: Preclinical studies demonstrate that GNE-3500 exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of GNE-3500 in preclinical models of inflammatory diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



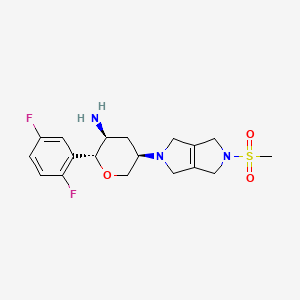
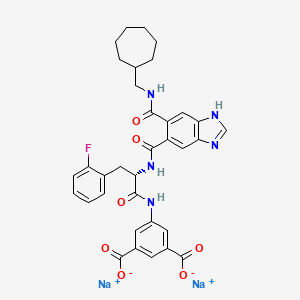
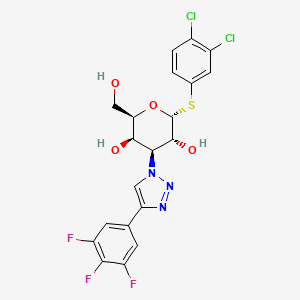

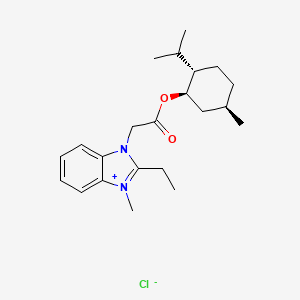
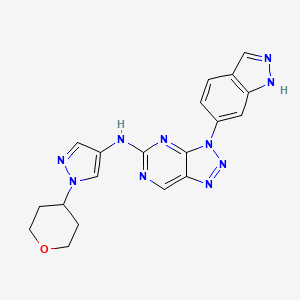
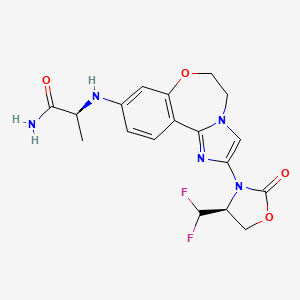
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
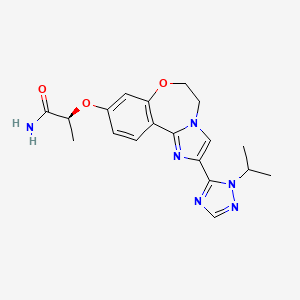
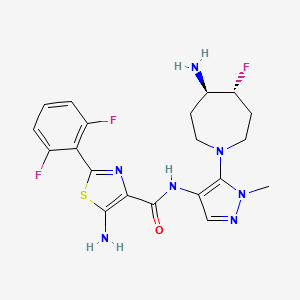
![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)

